3-[(1-Phenylpropyl)amino]propan-1-ol
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Overview
Description
3-[(1-Phenylpropyl)amino]propan-1-ol is a chemical compound with the molecular formula C12H19NO and a molecular weight of 193.29 g/mol . It is a member of the class of propanolamines, which are characterized by the presence of both an amino group and a hydroxyl group on a propane backbone . This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Phenylpropyl)amino]propan-1-ol typically involves the reaction of 1-phenylpropylamine with an appropriate propanol derivative under controlled conditions . One common method involves the use of 3-chloropropanol as a starting material, which reacts with 1-phenylpropylamine in the presence of a base such as sodium hydroxide to yield the desired product .
Industrial Production Methods
it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-[(1-Phenylpropyl)amino]propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form a secondary amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a secondary amine.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
3-[(1-Phenylpropyl)amino]propan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including its effects on the nervous system.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(1-Phenylpropyl)amino]propan-1-ol involves its interaction with specific molecular targets and pathways. It is known to affect β2-adrenergic receptors, which play a role in various physiological processes such as heart function, lung function, and glucose metabolism . By blocking these receptors, the compound inhibits downstream signaling pathways, including the activation of adenylyl cyclase and the subsequent increase in intracellular cAMP levels .
Comparison with Similar Compounds
Similar Compounds
3-Aminopropan-1-ol: A primary amine and primary alcohol with similar structural features.
3-Phenyl-1-propanol: A compound with a phenyl group and a hydroxyl group on a propane backbone.
Uniqueness
3-[(1-Phenylpropyl)amino]propan-1-ol is unique due to the presence of both an amino group and a phenylpropyl group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H19NO |
---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
3-(1-phenylpropylamino)propan-1-ol |
InChI |
InChI=1S/C12H19NO/c1-2-12(13-9-6-10-14)11-7-4-3-5-8-11/h3-5,7-8,12-14H,2,6,9-10H2,1H3 |
InChI Key |
CCVYNVIPGDBNOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)NCCCO |
Origin of Product |
United States |
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